molecular formula C14H14N2O3S2 B2380838 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895458-75-0

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No. B2380838
CAS RN: 895458-75-0
M. Wt: 322.4
InChI Key: AOAOKKNITHSDQY-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as DCTA, is a novel compound that has gained significant interest in the scientific community due to its potential use in various biological applications. DCTA is a small molecule that has a unique chemical structure, which makes it an attractive candidate for drug development.

Scientific Research Applications

Synthesis and Biological Applications

  • The compound and its derivatives have been extensively studied for their potential as antimicrobial agents. For example, a study elaborated on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents, showing promising results against both bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
  • Similarly, another study on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards various nucleophiles resulted in compounds with significant antimicrobial activity. Notably, some derivatives exhibited high activity towards most of the strains tested (Fahim & Ismael, 2019).

Pharmacological Evaluation

  • A variety of derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity. Notably, some compounds showed protection against induced convulsions, with specific derivatives exhibiting significant anticonvulsive effects (Farag et al., 2012).
  • Similarly, new derivatives were synthesized and studied for their anticancer activity. Certain compounds displayed high selectivity and induced apoptosis in specific cancer cell lines, demonstrating potential as anticancer agents (Evren et al., 2019).

Potential as Inhibitors

  • The compound and its derivatives have been researched as inhibitors of certain enzymes, showing potential in the treatment of various diseases. For instance, a series of congeners related to a specific inhibitor for herpes simplex virus infections were prepared and investigated, demonstrating low nanomolar inhibition values against physiologically relevant human carbonic anhydrase isoforms (Carta et al., 2017).

Novel Synthesis Methods

  • Research has also focused on novel synthesis methods for producing derivatives of the compound. For instance, alternative products were obtained in a one-pot cyclocondensation, showcasing the versatility and potential for novel synthesis pathways (Krauze et al., 2007).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c17-13(9-21(18,19)10-5-2-1-3-6-10)16-14-15-11-7-4-8-12(11)20-14/h1-3,5-6H,4,7-9H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAOKKNITHSDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide

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